7-Octenyltrichlorosilane
Overview
Description
7-Octenyltrichlorosilane is an organosilicon compound with the molecular formula C8H15Cl3Si . It is a derivative of trichlorosilane and features a terminal vinyl group, making it a versatile reagent in various chemical applications. This compound is known for forming self-assembled monolayers on different substrates, which is valuable in surface modification and adhesion promotion .
Mechanism of Action
Target of Action
7-Octenyltrichlorosilane (OTTS) primarily targets a variety of substrates, forming a self-assembled monolayer (SAM) on them . This compound is often used in adhesion promotion and surface modification .
Mode of Action
The mode of action of OTTS involves the formation of a SAM on substrates. This is achieved through a process known as silanization, where OTTS interacts with the substrate, leading to changes in its surface characteristics . The terminal-vinyl group of OTTS plays an essential role in the dispersion of the functionalized multiwalled carbon nanotubes (f-MWNTs) in the composite and its mechanical properties .
Result of Action
The result of OTTS action is the formation of a SAM on various substrates, leading to changes in their surface characteristics. This can enhance the adhesion properties of the substrate and modify its surface characteristics . In the case of f-MWNTs, the Young’s modulus was shown to increase up to 50% at loading as low as 0.2 wt% .
Action Environment
Environmental factors can influence the action, efficacy, and stability of OTTS. For instance, the compound should be handled in well-ventilated areas due to its high volatility . It should also be kept away from strong oxidizing agents, acids, and bases to prevent dangerous reactions . Proper chemical handling and storage procedures should be followed when dealing with OTTS .
Biochemical Analysis
Biochemical Properties
It is known that it forms a self-assembled monolayer on various substrates . This suggests that it may interact with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Cellular Effects
It is known to cause severe skin burns and eye damage , suggesting that it may have significant effects on cellular processes
Molecular Mechanism
It is known to form a self-assembled monolayer on various substrates
Temporal Effects in Laboratory Settings
It is known to form a self-assembled monolayer on various substrates , suggesting that it may have long-term effects on cellular function
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Octenyltrichlorosilane can be synthesized through the hydrosilylation of 1,7-octadiene with trichlorosilane. The reaction typically requires a platinum-based catalyst, such as platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve temperatures ranging from 60°C to 100°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Octenyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Oxidation: The terminal vinyl group can be oxidized to form epoxides or diols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silanes.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Oxidation: Requires oxidizing agents like hydrogen peroxide or peracids.
Substitution: Involves nucleophiles such as alcohols, amines, or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Epoxides or diols.
Substitution: Siloxanes or silanes.
Scientific Research Applications
7-Octenyltrichlorosilane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology: Employed in the modification of biomaterials to enhance biocompatibility and adhesion properties.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Comparison with Similar Compounds
n-Octyltrichlorosilane: Similar structure but lacks the terminal vinyl group.
Hexyltrichlorosilane: Shorter carbon chain and different reactivity.
Vinyltrichlorosilane: Contains a vinyl group but has a shorter carbon chain
Uniqueness: 7-Octenyltrichlorosilane is unique due to its combination of a long carbon chain and a terminal vinyl group, which provides both hydrophobic properties and the ability to undergo further chemical modifications. This makes it particularly useful in applications requiring surface modification and functionalization .
Properties
IUPAC Name |
trichloro(oct-7-enyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFISPHKHJHQREG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068717 | |
Record name | Trichloro-7-octenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52217-52-4 | |
Record name | 7-Octenyltrichlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52217-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trichloro-7-octen-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trichloro-7-octen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trichloro-7-octenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloro-7-octenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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